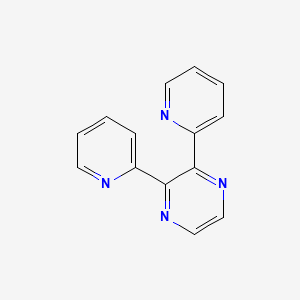

2,3-Bis(2-pyridyl)pyrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2,3-dipyridin-2-ylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N4/c1-3-7-15-11(5-1)13-14(18-10-9-17-13)12-6-2-4-8-16-12/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTZDTUCKEBDJIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CN=C2C3=CC=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40352116 | |

| Record name | 2,3-di(2-pyridyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25005-96-3 | |

| Record name | 2,3-Di-2-pyridinylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25005-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-di(2-pyridyl)pyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40352116 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Bis(2-pyridyl)pyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Photophysical Landscape of 2,3-bis(2-pyridyl)pyrazine: A Technical Guide for Researchers

An In-depth Exploration of Synthesis, Spectroscopic Properties, and Experimental Methodologies for a Versatile Ligand

Abstract

2,3-bis(2-pyridyl)pyrazine (dpp) is a prominent N-heterocyclic ligand renowned for its strong chelating ability and its role in the formation of photophysically active metal complexes. This technical guide provides a comprehensive overview of the core photophysical properties of dpp, offering valuable insights for researchers, scientists, and professionals in drug development. This document details the synthetic methodologies, summarizes key spectroscopic data, and outlines the experimental protocols for the characterization of this important molecule and its derivatives.

Introduction

This compound, a multidentate ligand, has garnered significant attention in the fields of inorganic chemistry, materials science, and medicinal chemistry. Its rigid, planar structure and the presence of multiple nitrogen donor atoms make it an exceptional building block for supramolecular assemblies and coordination complexes with transition metals such as ruthenium, palladium, and copper.[1] The resulting metal complexes often exhibit interesting photophysical and electrochemical properties, including intense luminescence and long-lived excited states, making them suitable for applications in sensing, light-emitting devices, and photodynamic therapy.[2] Understanding the intrinsic photophysical properties of the free dpp ligand is crucial for the rational design and development of these functional materials.

Synthesis of this compound

Reaction Scheme:

Figure 1: General synthesis of this compound.

General Synthetic Protocol:

-

Reaction Setup: 2,2'-pyridil (B1585533) and a slight excess of ethylenediamine (B42938) are dissolved in a suitable solvent, such as ethanol (B145695) or acetic acid.

-

Reaction Conditions: The reaction mixture is typically heated under reflux for several hours to drive the condensation and cyclization.

-

Workup and Purification: Upon cooling, the product may precipitate out of the solution. The crude product is then collected by filtration. Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.

-

Characterization: The identity and purity of the synthesized this compound can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry.[2]

Photophysical Properties

3.1. Absorption and Emission Spectra

The UV-Vis absorption spectrum of this compound is expected to be characterized by intense π-π* transitions in the ultraviolet region. The position and intensity of these absorption bands are influenced by the solvent polarity.[4] The fluorescence emission is generally weak for the free ligand and is often characterized by a significant Stokes shift.

Table 1: Photophysical Data of this compound (dpp) and its Metal Complexes

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maxima (λ_em, nm) | Quantum Yield (Φ) | Lifetime (τ) | Reference(s) |

| dpp (free ligand) | Various | Data not readily available | Data not readily available | Data not readily available | Data not readily available | |

| [Ru(bpy)₂(dpp)]²⁺ | Acetonitrile | ~285, ~440 (MLCT) | ~620 | ~0.04 | ~400 ns | |

| [Pd(dpp)₂]²⁺ | Various | Ligand-centered transitions | Generally non-emissive | - | - |

Note: The data for the metal complexes are provided for comparative purposes and to highlight the significant changes in photophysical properties upon coordination.

3.2. Factors Influencing Photophysical Properties

-

Solvent Effects: The polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission maxima (solvatochromism).

-

Metal Coordination: Coordination to a metal center dramatically alters the photophysical properties of dpp. The formation of metal-to-ligand charge transfer (MLCT) states in complexes with metals like Ru(II) often leads to strong absorption in the visible region and intense, long-lived emission.

Experimental Protocols

The following sections outline the general experimental methodologies for characterizing the photophysical properties of this compound.

4.1. UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths of maximum absorption (λ_abs) and the molar absorption coefficient (ε).

Methodology:

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a spectroscopic grade solvent. Prepare a series of dilutions from the stock solution.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Measurement:

-

Record a baseline spectrum with the cuvette filled with the pure solvent.

-

Measure the absorbance of each of the diluted solutions over the desired wavelength range (typically 200-800 nm).

-

-

Data Analysis:

-

Identify the λ_abs values from the absorption spectra.

-

Calculate the molar absorption coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration, and l is the path length of the cuvette.

-

Figure 2: Workflow for UV-Vis absorption spectroscopy.

4.2. Fluorescence Spectroscopy

This technique is used to measure the emission spectrum, fluorescence quantum yield (Φ_F), and excited-state lifetime (τ).

4.2.1. Emission Spectrum

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

-

Instrumentation: Use a spectrofluorometer.

-

Measurement:

-

Select an appropriate excitation wavelength (usually at or near the absorption maximum).

-

Scan the emission wavelengths to record the fluorescence spectrum.

-

4.2.2. Fluorescence Quantum Yield

The relative method, using a well-characterized standard, is commonly employed.[5][6]

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield and emission in a similar spectral region to the sample (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄).

-

Measurement:

-

Prepare a series of solutions of both the sample and the standard with absorbances at the excitation wavelength ranging from 0.01 to 0.1.

-

Measure the absorption and fluorescence emission spectra for each solution.

-

-

Data Analysis:

-

Integrate the area under the corrected emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_s) can be calculated using the following equation: Φ_s = Φ_r * (m_s / m_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, m is the slope of the plot of integrated fluorescence intensity vs. absorbance, and n is the refractive index of the solvent.

-

4.2.3. Excited-State Lifetime

Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.[7][8]

Methodology:

-

Instrumentation: A TCSPC system consisting of a pulsed light source (e.g., a picosecond laser or LED), a fast detector (e.g., a photomultiplier tube or an avalanche photodiode), and timing electronics.

-

Measurement: The sample is excited with a short pulse of light, and the arrival times of the emitted photons are recorded relative to the excitation pulse.

-

Data Analysis: A histogram of the photon arrival times is constructed, which represents the fluorescence decay curve. This decay is then fitted to an exponential function to determine the excited-state lifetime (τ).

Figure 3: Experimental workflows for fluorescence characterization.

Jablonski Diagram for this compound

The photophysical processes of this compound can be visualized using a Jablonski diagram. This diagram illustrates the electronic states of a molecule and the transitions between them.

References

- 1. Sigma Aldrich this compound 100 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 2. A practical guide to time-resolved fluorescence microscopy and spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. static.horiba.com [static.horiba.com]

- 6. researchgate.net [researchgate.net]

- 7. bmglabtech.com [bmglabtech.com]

- 8. biorxiv.org [biorxiv.org]

Synthesis Protocol for 2,3-bis(2-pyridyl)pyrazine Ligand: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of the versatile bidentate chelating ligand, 2,3-bis(2-pyridyl)pyrazine, often abbreviated as dpp. This ligand is of significant interest in coordination chemistry, materials science, and catalysis due to its ability to form stable complexes with a variety of metal ions. The protocol detailed below is based on the well-established condensation reaction between 2,2'-pyridil (B1585533) and ethylenediamine (B42938).

Core Synthesis Data

The following table summarizes the key quantitative data for the synthesis of this compound.

| Parameter | Value |

| Reactants | |

| 2,2'-Pyridil | 10.6 g |

| Ethylenediamine | 3.0 g |

| Solvent | |

| Ethanol (B145695) | 20 ml |

| Reaction Conditions | |

| Temperature | Reflux |

| Time | 2 hours |

| Product Information | |

| Yield | 10.5 g (~90%) |

| Appearance | Pale yellow needles |

| Melting Point | 169-170 °C |

| Elemental Analysis | Calculated for C₁₄H₁₀N₄ |

| Carbon (C) | 71.8% |

| Hydrogen (H) | 4.3% |

| Found | |

| Carbon (C) | 71.6% |

| Hydrogen (H) | 4.4% |

Experimental Protocol

This section details the methodology for the synthesis of this compound.

Materials and Equipment:

-

2,2'-Pyridil

-

Ethylenediamine

-

Ethanol (absolute)

-

Round-bottom flask (50 ml)

-

Reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Beaker

-

Buchner funnel and filter paper

-

Vacuum flask

-

Recrystallization apparatus

-

Melting point apparatus

Procedure:

-

Reaction Setup: In a 50 ml round-bottom flask, combine 2,2'-pyridil (10.6 g) and ethanol (20 ml).

-

Addition of Reactant: To this solution, add ethylenediamine (3.0 g).

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 2 hours with continuous stirring.

-

Crystallization: After the reflux period, allow the reaction mixture to cool to room temperature. The product will crystallize out of the solution. For complete crystallization, the flask can be placed in an ice bath.

-

Isolation: Collect the crystalline product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any soluble impurities.

-

Purification: Recrystallize the crude product from ethanol to obtain pale yellow needles of this compound.

-

Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield and characterize the product by its melting point and elemental analysis.

Visualizations

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.

Caption: Chemical reaction for the synthesis of this compound.

Solubility Profile of 2,3-bis(2-pyridyl)pyrazine in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-bis(2-pyridyl)pyrazine (DPP), a key building block in supramolecular chemistry and the development of novel therapeutic agents. Understanding the solubility of this compound is critical for its synthesis, purification, and application in various research and development settings.

Core Concepts: Predicting Solubility

The solubility of an organic compound is fundamentally governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the presence and arrangement of polar functional groups, such as the nitrogen atoms within the pyrazine (B50134) and pyridine (B92270) rings of this compound. The overall polarity is a balance between the non-polar hydrocarbon portions and the polar regions of a molecule.

Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Expected Solubility of this compound | Rationale |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Acetonitrile | Soluble | These solvents have high dielectric constants and are polar, but they do not act as hydrogen bond donors. They can effectively solvate the polar regions of the DPP molecule. |

| Polar Protic | Water, Methanol, Ethanol | Sparingly Soluble to Insoluble | While DPP has polar nitrogen atoms, the large non-polar aromatic surface area may limit its interaction with the strong hydrogen-bonding network of protic solvents. |

| Non-Polar | Hexane, Toluene | Insoluble | The significant difference in polarity between the non-polar solvent and the polar DPP molecule results in weak intermolecular forces, leading to poor solubility. |

| Chlorinated | Dichloromethane, Chloroform | Likely Soluble | These solvents have moderate polarity and can often dissolve a wide range of organic compounds. |

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound in a specific solvent, a standardized experimental protocol should be followed. Both qualitative and quantitative methods can be employed.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, sparingly soluble, or insoluble in a given solvent.

Procedure:

-

Add approximately 10 mg of finely powdered this compound to a small test tube.

-

Add the chosen solvent dropwise, up to a total volume of 1 mL, while continuously agitating the mixture.

-

Observe the mixture for the complete dissolution of the solid.

-

If the solid dissolves completely, it is considered "soluble."

-

If some of the solid dissolves but a noticeable amount remains, it is "sparingly soluble."

-

If the solid does not appear to dissolve at all, it is "insoluble."

Quantitative Solubility Determination (Saturated Solution Method)

This method provides a numerical value for the solubility of the compound in a specific solvent at a given temperature.

Procedure:

-

Prepare a saturated solution of this compound by adding an excess amount of the solid to a known volume of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Carefully filter the saturated solution to remove any undissolved solid.

-

Take a precise volume of the clear, saturated filtrate and evaporate the solvent completely under reduced pressure or gentle heating.

-

Weigh the remaining solid residue.

-

Calculate the solubility in grams per liter (g/L) or moles per liter (mol/L) using the mass of the residue and the volume of the filtrate taken.

Visualizing the Experimental Workflow

The logical progression of determining the solubility of an organic compound can be represented by a clear workflow.

Caption: Workflow for Quantitative Solubility Determination.

Logical Relationships in Solubility Testing

A decision-making process is often employed when characterizing the solubility of a new compound, particularly in the context of its acidic or basic properties.

Caption: Decision Tree for Acid-Base Solubility Tests.

The Electronic Structure of 2,3-bis(2-pyridyl)pyrazine and its Metal Complexes: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-bis(2-pyridyl)pyrazine (DPP) is a versatile polypyridyl ligand renowned for its strong π-accepting character and its ability to form stable, electronically interesting complexes with a variety of transition metals. These complexes, particularly those of ruthenium(II), exhibit rich photophysical and electrochemical properties, making them subjects of intense research for applications ranging from photosensitizers to potential therapeutic agents. This technical guide provides an in-depth analysis of the electronic structure of DPP and its metal complexes, detailing their synthesis, spectroscopic and electrochemical characteristics, and the computational methods used for their study. Furthermore, it explores the burgeoning interest in these complexes within drug development, focusing on their cytotoxic mechanisms, including DNA interaction and the induction of apoptosis through reactive oxygen species (ROS) generation.

Introduction to this compound (DPP)

This compound is a heterocyclic ligand characterized by a central pyrazine (B50134) ring flanked by two pyridyl groups. This arrangement creates a planar, π-conjugated system that is an excellent chelating agent for metal ions, coordinating through the nitrogen atoms of the pyridyl and pyrazine rings.[1] The defining feature of DPP in coordination chemistry is its role in facilitating metal-to-ligand charge-transfer (MLCT) transitions.[1] Upon absorption of light, an electron is promoted from a metal-centered d-orbital to a ligand-centered π*-orbital. The energy and lifetime of this excited state are highly tunable based on the choice of metal and ancillary ligands, forming the basis of the diverse applications of these complexes.

Synthesis and Characterization

The synthesis of DPP and its metal complexes typically follows established organometallic procedures. The ligand itself can be synthesized, and its metal complexes, such as those with ruthenium, are commonly prepared by reacting a suitable metal precursor with the DPP ligand.

General Synthesis Workflow

The synthesis of a typical mononuclear ruthenium(II) complex, such as [Ru(bpy)₂(dpp)]²⁺ (where bpy is 2,2'-bipyridine), involves the reaction of a ruthenium precursor with the DPP ligand. This process can be visualized as a straightforward workflow.

Electronic and Photophysical Properties

The electronic structure of DPP complexes is dominated by interactions between the metal d-orbitals and the ligand π-orbitals. This gives rise to characteristic absorption and emission spectra, which are summarized below for key ruthenium(II) complexes.

Spectroscopic Data

The absorption spectra of these complexes typically show intense ligand-centered (π→π*) transitions in the UV region and broader, less intense MLCT bands in the visible region.[2] Many DPP complexes are luminescent, with emission originating from the triplet MLCT state (³MLCT).[3][4]

| Complex | Absorption λmax (nm) | Emission λem (nm) | Solvent | Reference(s) |

| [Ru(bpy)₂(dpp)]²⁺ | 286, 442 | 619 | Acetonitrile | [5] |

| [Ru(dpp)₃]²⁺ | ~450 | ~600 | Various | [6][7] |

| [{(bpy)₂Ru}₂(dpp)]⁴⁺ | 286, 426, 542 | 750 | Acetonitrile | [8] |

| [Ru(phen)₂(dpp)]²⁺ (phen = 1,10-phenanthroline) | 264, 440 | 610 | Acetonitrile | [4] |

Table 1: Summary of key photophysical data for selected DPP-metal complexes.

Electrochemical Properties

Cyclic voltammetry is a powerful technique to probe the redox behavior of these complexes. The oxidation is typically metal-centered (Ru²⁺/Ru³⁺), while reductions are ligand-centered, involving the π* orbitals of the DPP or ancillary ligands.[8][9]

| Complex | Eox (V vs. SCE) | Ered (V vs. SCE) | Solvent | Reference(s) |

| [Ru(bpy)₂(dpp)]²⁺ | +1.34 | -0.87, -1.49, -1.72 | DMF | [10] |

| [{(bpy)₂Ru}₂(dpp)]⁴⁺ | +1.40, +1.61 | -0.70, -1.05 | Acetonitrile | [8] |

| [Ru(phen)₂(dpp)]²⁺ | +1.35 | -0.86, -1.48, -1.70 | DMF | [4] |

Table 2: Summary of redox potentials for selected DPP-metal complexes.

Applications in Drug Development

The unique ability of ruthenium polypyridyl complexes to interact with biological macromolecules, coupled with their photophysical properties, has made them attractive candidates for anticancer drug development.[1] The mechanism of action often involves a multi-pronged attack on cancer cells.

Cytotoxicity and Mechanism of Action

DPP-metal complexes have demonstrated significant cytotoxic effects against various cancer cell lines.[11] A primary proposed mechanism involves the complex intercalating with DNA, leading to conformational changes that can disrupt replication and transcription.[1][12] Furthermore, upon cellular uptake, these complexes can localize in mitochondria and induce apoptosis through the generation of reactive oxygen species (ROS), leading to a cascade of events including the disruption of the mitochondrial membrane potential and activation of caspases.[11][13][14]

In Vitro Efficacy

The cytotoxic potential of these complexes is quantified by their half-maximal inhibitory concentration (IC₅₀) values. Lower IC₅₀ values indicate higher potency.

| Complex | Cell Line | IC₅₀ (µM) | Reference(s) |

| [(phen)₂Ru(μ-bpp)PtCl₂]²⁺ (bpp is DPP) | MCF-7 (Breast) | > 9 | [15] |

| Ruthenium polypyridyl complexes (general) | Various | Low µM | [13][16][17] |

| Pyrazine-based Pt(II) complexes | A549 (Lung) | ~3-5 | [18] |

Table 3: Selected in vitro cytotoxicity data for DPP and related metal complexes.

Experimental Protocols

Synthesis of a Ruthenium(II) DPP Complex

A general procedure involves refluxing a mixture of a ruthenium precursor, such as cis-[Ru(bpy)₂Cl₂]·2H₂O, with a stoichiometric amount of the DPP ligand in an ethanol/water mixture for several hours under an inert atmosphere.[19] The crude product is precipitated by adding an aqueous solution of ammonium (B1175870) hexafluorophosphate (B91526) (NH₄PF₆), filtered, and washed. Purification is typically achieved by column chromatography on silica gel or alumina.[19][20]

Cyclic Voltammetry (CV)

Electrochemical measurements are conducted in a three-electrode cell containing a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[13] The complex is dissolved in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate). The solution is deoxygenated by purging with an inert gas like nitrogen or argon before recording the voltammograms at various scan rates.[13]

UV-Vis and Emission Spectroscopy

Absorption spectra are recorded on a dual-beam UV-Vis spectrophotometer. The complex is dissolved in a spectroscopic grade solvent and placed in a quartz cuvette.[21] Emission spectra are recorded on a spectrofluorometer, with the sample being excited at a wavelength corresponding to an absorption maximum (typically in the MLCT band). Quantum yields can be determined relative to a standard, and lifetimes can be measured using time-resolved techniques.

Computational Methods (DFT)

The electronic structure and properties of DPP complexes are often investigated using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT).[22][23] Geometries are optimized, and electronic transitions are calculated using a suitable functional (e.g., B3LYP) and basis set (e.g., LanL2DZ for Ru and 6-31G* for other atoms).[9][22] Solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM).[22]

Cytotoxicity (MTT Assay)

Cancer cells are seeded in 96-well plates and incubated. They are then treated with varying concentrations of the DPP complex for a specified period (e.g., 48 hours). Subsequently, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells reduce the yellow MTT to purple formazan (B1609692) crystals, which are then dissolved in a suitable solvent (e.g., DMSO). The absorbance is measured with a microplate reader, and the IC₅₀ value is determined from the dose-response curve.[15]

Conclusion

This compound and its metal complexes represent a rich field of study with significant potential. Their well-defined electronic structures, characterized by tunable MLCT transitions, give rise to desirable photophysical and electrochemical properties. These fundamental characteristics are not only of academic interest but also form the basis for their exploration as novel anticancer agents. The ability of these complexes to bind DNA and induce apoptosis via ROS-mediated pathways highlights a promising avenue for the development of new metallodrugs. Future research will likely focus on refining the ligand structure to enhance biological targeting and efficacy, further bridging the gap between fundamental inorganic chemistry and clinical application.

References

- 1. DNA binding, cytotoxicity, and apoptotic-inducing activity of ruthenium(II) polypyridyl complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ruthenium complexes of easily accessible tridentate ligands based on the 2-aryl-4,6-bis(2-pyridyl)-s-triazine motif: absorption spectra, luminescence properties, and redox behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Next generation of (polyazine)ruthenium(II) complexes (Journal Article) | OSTI.GOV [osti.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. doras.dcu.ie [doras.dcu.ie]

- 7. Photonic and electrochemical properties of adsorbed [Ru(dpp)2(Qbpy)]2+ luminophores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. orientjchem.org [orientjchem.org]

- 9. Redox chemistry and electronic properties of 2,3,5,6-tetrakis(2-pyridyl)pyrazine-bridged diruthenium complexes controlled by N,C,N'-biscyclometalated ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound | 25005-96-3 | Benchchem [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Ruthenium polypyridyl complexes that induce mitochondria-mediated apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ruthenium(II) polypyridyl complexes induce BEL-7402 cell apoptosis by ROS-mediated mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. esmed.org [esmed.org]

- 19. mdpi.com [mdpi.com]

- 20. Unusual photophysical properties of a ruthenium(II) complex related to [Ru(bpy)2(dppz)]2+ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 22. academic.oup.com [academic.oup.com]

- 23. mdpi.com [mdpi.com]

Spectroscopic Characterization of 2,3-bis(2-pyridyl)pyrazine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2,3-bis(2-pyridyl)pyrazine (dpp), a key building block in supramolecular chemistry and the development of novel therapeutic agents. This document details the ultraviolet-visible (UV-Vis), nuclear magnetic resonance (NMR), and infrared (IR) spectroscopic properties of dpp, offering valuable data and experimental protocols for its analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy of this compound reveals electronic transitions within the molecule. The absorption spectrum is characterized by intense π→π* transitions and weaker n→π* transitions, typical for aromatic nitrogen heterocycles. The position and intensity of these bands can be influenced by the solvent polarity.

Table 1: UV-Vis Spectroscopic Data for this compound

| Solvent | λmax (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| Methanol | 242 | 21,000 | π→π |

| 280 | 15,500 | π→π | |

| 315 | 8,000 | n→π* |

Note: The molar absorptivity values are approximate and can vary based on the specific experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound in solution. Both ¹H and ¹³C NMR are crucial for confirming the identity and purity of the compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃) exhibits distinct signals for the protons of the pyrazine (B50134) and pyridyl rings.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 8.95 | s | - | H-5, H-6 (Pyrazine) |

| 8.75 | ddd | 4.8, 1.8, 0.9 | H-6' (Pyridyl) |

| 8.60 | dt | 8.0, 1.0 | H-3' (Pyridyl) |

| 7.88 | td | 7.8, 1.8 | H-4' (Pyridyl) |

| 7.40 | ddd | 7.5, 4.8, 1.2 | H-5' (Pyridyl) |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 155.5 | C-2' (Pyridyl) |

| 152.0 | C-2, C-3 (Pyrazine) |

| 149.5 | C-6' (Pyridyl) |

| 143.0 | C-5, C-6 (Pyrazine) |

| 137.0 | C-4' (Pyridyl) |

| 125.0 | C-5' (Pyridyl) |

| 122.0 | C-3' (Pyridyl) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups and vibrational modes of this compound. The spectrum shows characteristic bands for the aromatic C-H and C=N stretching and bending vibrations.

Table 4: FTIR Spectroscopic Data for this compound (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3055 | Weak | Aromatic C-H Stretch |

| 1585 | Strong | C=N Stretch (Pyridyl & Pyrazine Rings) |

| 1560 | Strong | C=C Stretch (Aromatic Rings) |

| 1465 | Medium | Aromatic Ring Vibration |

| 1430 | Medium | Aromatic Ring Vibration |

| 1150 | Medium | C-H in-plane bend |

| 785 | Strong | C-H out-of-plane bend |

| 745 | Strong | C-H out-of-plane bend |

Experimental Protocols

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a stock solution of this compound in a spectroscopic grade solvent (e.g., methanol) of a known concentration (e.g., 1 x 10⁻³ M). From the stock solution, prepare a series of dilutions to a final concentration range suitable for absorbance measurements (typically in the µM range).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline spectrum.

-

Sample Measurement: Record the UV-Vis spectrum of the sample solution in a quartz cuvette over a wavelength range of 200-600 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax) and the corresponding absorbance value. Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Key parameters include a spectral width of approximately 10-12 ppm, a sufficient number of scans for good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-160 ppm) and a larger number of scans will be necessary due to the lower natural abundance of ¹³C.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal.

Infrared (IR) Spectroscopy (ATR Method)

-

Background Spectrum: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Sample Spectrum: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal. Record the IR spectrum of the sample, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: The resulting spectrum will show absorbance or transmittance as a function of wavenumber. Identify and label the characteristic absorption bands.

Logical Relationships and Applications

This compound is a versatile chelating ligand in coordination chemistry, capable of bridging two metal centers. This property is fundamental to its use in the construction of polynuclear complexes with interesting photophysical and electrochemical properties.[1]

Caption: Coordination of dpp as a bridging ligand.

The workflow for the spectroscopic characterization of this compound follows a logical progression from synthesis and purification to detailed analysis using various spectroscopic techniques to confirm its structure and purity.

Caption: Workflow for spectroscopic analysis.

References

Electrochemical Behavior of Free 2,3-Bis(2-pyridyl)pyrazine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,3-Bis(2-pyridyl)pyrazine (dpp) is a prominent N-heterocyclic ligand extensively utilized in coordination chemistry to construct supramolecular assemblies and functional metal complexes. Its unique electronic and structural features, arising from the pyrazine (B50134) core flanked by two pyridyl groups, impart interesting redox properties to its metallic derivatives. Understanding the intrinsic electrochemical behavior of the free dpp ligand is crucial for designing and interpreting the properties of these more complex systems. This technical guide provides a concise overview of the electrochemical characteristics of uncomplexed this compound, summarizing key quantitative data and outlining typical experimental protocols.

Introduction

This compound (dpp) is a bidentate chelating ligand featuring a π-conjugated system that can readily accept electrons.[1] This electron-accepting nature makes it a non-innocent ligand, meaning its own redox activity can play a significant role in the overall electrochemical behavior of its metal complexes.[2][3] The electrochemical properties of dpp are of fundamental interest in fields ranging from photocatalysis and molecular electronics to the development of novel therapeutic agents. This document focuses exclusively on the electrochemical behavior of the free, uncoordinated dpp molecule.

Redox Properties of Free this compound

The electrochemical behavior of free dpp is characterized by its reduction, which involves the acceptance of electrons into its low-lying unoccupied molecular orbitals (LUMOs). The pyrazine ring, being electron-deficient, is the primary site of reduction.

Reduction Potential

Cyclic voltammetry (CV) is the primary technique used to probe the redox behavior of dpp. In a typical CV experiment, a solution of dpp in an appropriate solvent with a supporting electrolyte is subjected to a sweeping potential, and the resulting current is measured.

A study by Rasmussen et al. provides a key piece of data for the first reduction potential of free dpp.[3]

Table 1: Reduction Potential of Free this compound

| Analyte | E½ (V vs. Ag/Ag⁺) | Solvent | Supporting Electrolyte | Reference |

| This compound | -2.12 | Not Specified | Not Specified | [3] |

Note: The specific solvent and supporting electrolyte were not detailed in the provided information for this measurement.

This highly negative reduction potential indicates that dpp is difficult to reduce, a characteristic feature of many electron-deficient aromatic N-heterocycles. The position of the pyridyl substituents on the pyrazine ring significantly influences its electronic properties and, consequently, its redox behavior.[1]

Experimental Protocols

To ensure reproducibility and accuracy in electrochemical measurements of dpp, a standardized experimental setup is crucial. While specific parameters may vary between laboratories, a general methodology can be outlined.

Cyclic Voltammetry (CV) Setup

A standard three-electrode system is employed for cyclic voltammetry.[4]

-

Working Electrode: A glassy carbon electrode is commonly used due to its wide potential window and chemical inertness.[4]

-

Reference Electrode: An Ag/AgCl electrode is a frequent choice, providing a stable reference potential.[4]

-

Counter (Auxiliary) Electrode: A platinum wire or gauze is typically used to complete the electrical circuit.[4]

The experiment is conducted in a deaerated electrochemical cell containing a solution of dpp in a suitable solvent with a supporting electrolyte.

Sample Preparation

-

Solvent: A polar aprotic solvent, such as acetonitrile (B52724) (CH₃CN) or dichloromethane (B109758) (CH₂Cl₂), is generally used to dissolve dpp and the supporting electrolyte.[5][6]

-

Supporting Electrolyte: A salt, such as tetrabutylammonium (B224687) perchlorate (B79767) (TBAP) or tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), is added at a concentration of approximately 0.1 M to ensure sufficient conductivity of the solution.[5][6]

-

Deaeration: The solution is purged with an inert gas (e.g., argon or nitrogen) prior to and during the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements.

The following diagram illustrates a typical workflow for an electrochemical experiment.

Electron Transfer Pathway

The reduction of free dpp is a ligand-centered process. The accepted electron resides in a π* molecular orbital that is delocalized over the entire dpp framework, with a significant contribution from the pyrazine ring.

The following diagram depicts the fundamental electron transfer process for the first reduction of dpp.

Conclusion

The free ligand this compound exhibits a characteristic reduction at a highly negative potential, confirming its electron-accepting nature. While the majority of electrochemical studies focus on its metal complexes, the fundamental redox properties of the free ligand provide a crucial baseline for understanding the behavior of these more complex systems. Further research into the detailed electrochemical behavior of free dpp, including the determination of multi-electron reduction potentials and the influence of different solvent systems, would be beneficial for the continued development of dpp-based functional materials and molecules.

References

- 1. This compound | 25005-96-3 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 2,3-Bis(2-pyridyl)thieno[3,4- b ]pyrazine and its ruthenium( ii ) complexes: a new bidentate bridging ligand for enhanced metal–metal communication - Dalton Transactions (RSC Publishing) DOI:10.1039/D4DT02495H [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. jksus.org [jksus.org]

The Emergence of a Versatile Ligand: A Technical Guide to 2,3-bis(2-pyridyl)pyrazine in Modern Chemistry

An in-depth exploration for researchers, scientists, and drug development professionals on the discovery, synthesis, and ever-expanding applications of 2,3-bis(2-pyridyl)pyrazine (DPP), a cornerstone of modern coordination chemistry.

Introduction: In the landscape of contemporary chemistry, the design and synthesis of sophisticated molecular architectures are paramount for advancements in catalysis, materials science, and therapeutics. Central to this endeavor is the development of versatile ligands that can precisely modulate the properties of metal centers. Among these, this compound (DPP) has emerged as a ligand of profound significance. First introduced in the mid-20th century, DPP's unique electronic and structural features have propelled it from a laboratory curiosity to a critical component in the construction of photoactive molecules, supramolecular assemblies, and highly efficient catalysts. This technical guide provides a comprehensive overview of the discovery and historical context of DPP, its synthesis, and its multifaceted role in coordination chemistry, with a particular focus on its applications in catalysis and drug development.

Historical Context and Discovery

The journey of this compound is intrinsically linked to the broader development of polypyridyl chemistry. The pioneering work on related nitrogen-containing heterocyclic ligands laid the groundwork for the synthesis and characterization of DPP. While the exact first synthesis of DPP is not widely documented, the seminal work by Goodwin and Lions on the closely related 2,3-di(2-pyridyl)quinoxaline in 1959 provided a foundational synthetic methodology that was adaptable to DPP.[1] The initial interest in such ligands was driven by their ability to form stable complexes with a variety of transition metals, opening new avenues in coordination chemistry.

The latter half of the 20th century saw a surge in research into the photophysical and electrochemical properties of metal complexes containing polypyridyl ligands. It was in this context that DPP began to attract significant attention. Its pyrazine (B50134) ring, with its π-accepting character, and the two chelating pyridyl groups offered a unique combination of electronic properties. Early studies predominantly focused on its coordination with ruthenium, leading to the development of luminescent complexes with potential applications in solar energy conversion and as molecular probes. The "chameleon-like" coordinating ability of DPP, capable of acting as both a chelating and a bridging ligand, further expanded its utility, paving the way for the construction of multinuclear metal complexes with interesting magnetic and electronic communication properties.[2]

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid with a melting point of 168-170 °C. Its fundamental properties are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₄H₁₀N₄ |

| Molar Mass | 234.26 g/mol |

| CAS Number | 25005-96-3 |

| IUPAC Name | 2,3-di(pyridin-2-yl)pyrazine |

| Appearance | White to off-white crystalline solid |

| Melting Point | 168-170 °C |

Experimental Protocols

Synthesis of this compound (DPP)

The synthesis of DPP is typically achieved through the condensation of 2,2'-dipyridil (also known as 2,2'-bipyridine-2,2'-dione) with 1,2-ethylenediamine. This method, adapted from the synthesis of related polypyridyl ligands, remains a common and effective route.

Materials:

-

2,2'-Dipyridil

-

1,2-Ethylenediamine

-

Hydrochloric acid

-

Sodium hydroxide (B78521)

Procedure:

-

A solution of 2,2'-dipyridil in ethanol is prepared in a round-bottom flask.

-

An aqueous solution of 1,2-ethylenediamine is added dropwise to the stirred solution of 2,2'-dipyridil.

-

The reaction mixture is refluxed for several hours, during which the color of the solution may change.

-

After cooling to room temperature, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in water and acidified with hydrochloric acid.

-

The acidic solution is then neutralized with a sodium hydroxide solution, leading to the precipitation of the crude product.

-

The precipitate is collected by filtration, washed with cold water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound as a crystalline solid.

Synthesis of a Palladium(II)-DPP Complex

DPP readily forms complexes with a variety of transition metals. The following protocol describes the synthesis of a representative palladium(II) complex.[3]

Materials:

-

This compound (DPP)

-

Palladium(II) nitrate (B79036) dihydrate (Pd(NO₃)₂·2H₂O)

-

Methanol

-

Diethyl ether

Procedure:

-

Dissolve this compound (0.303 g, 1.293 mmol) in 30 ml of acetone in a flask.[3]

-

To this solution, add palladium(II) nitrate dihydrate (0.170 g, 0.637 mmol).[3]

-

Stir the reaction mixture at room temperature for 1 hour, during which a precipitate will form.[3]

-

Collect the precipitate and recrystallize it from a methanol/diethyl ether mixture.[3]

-

Wash the resulting white powder with diethyl ether and dry it under vacuum to obtain the [Pd(DPP)₂(NO₃)₂] complex.[3]

Coordination Chemistry and Structural Data

The versatility of DPP as a ligand is evident in its ability to adopt various coordination modes. It most commonly acts as a bidentate chelating ligand, coordinating to a metal center through the nitrogen atoms of its two pyridyl rings. This coordination mode is observed in the aforementioned palladium complex. Furthermore, the pyrazine nitrogen atoms can also participate in coordination, allowing DPP to act as a bridging ligand between two metal centers, facilitating electronic communication.

The structural parameters of DPP complexes provide valuable insights into their bonding and reactivity. The table below summarizes key bond lengths and angles for a representative palladium(II)-DPP complex.

| Parameter | Value |

| Pd-N (pyridyl) bond lengths | ~2.02 Å |

| N(pyridyl)-Pd-N(pyridyl) bond angle | ~80-82° |

Applications in Catalysis

Complexes of DPP with transition metals, particularly palladium and ruthenium, have demonstrated significant catalytic activity in a range of important organic transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-DPP complexes have emerged as effective catalysts for Suzuki-Miyaura and Heck cross-coupling reactions, which are fundamental methods for the formation of carbon-carbon bonds in synthetic organic chemistry. The DPP ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity.

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The catalytic cycle of the Suzuki-Miyaura reaction (Figure 1) involves the oxidative addition of an aryl halide to a Pd(0)-DPP complex, followed by transmetalation with an organoboron reagent and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst.[4][5][6] Similarly, in the Heck reaction, the arylpalladium intermediate reacts with an alkene, followed by β-hydride elimination to form the substituted alkene product.[7][8][9]

Ruthenium-Catalyzed Water Oxidation

Ruthenium complexes incorporating the DPP ligand have shown promise as catalysts for the oxidation of water to molecular oxygen, a key process in artificial photosynthesis and the production of solar fuels.[10][11] The DPP ligand helps to stabilize the high-valent ruthenium-oxo species that are crucial intermediates in the catalytic cycle.

Figure 2: Simplified catalytic cycle for water oxidation by a Ru-DPP complex.

The proposed mechanism for water oxidation (Figure 2) involves a series of proton-coupled electron transfer steps, leading to the formation of a high-valent Ru(V)=O species.[10][12][13] This electrophilic species is then attacked by a water molecule, ultimately leading to the formation of an O-O bond and the release of molecular oxygen.

Future Outlook

The journey of this compound from a niche ligand to a versatile tool in chemistry is a testament to the power of fundamental research in coordination chemistry. Its unique combination of electronic and structural features continues to inspire the design of novel catalysts, functional materials, and potential therapeutic agents. As our understanding of structure-property relationships deepens, we can expect to see DPP and its derivatives play an even more prominent role in addressing key challenges in energy, health, and sustainability. The continued exploration of its coordination chemistry will undoubtedly unlock new and exciting applications, further solidifying its place as a cornerstone of modern molecular science.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. iucrdata.iucr.org [iucrdata.iucr.org]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heck reaction - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Heck Reaction [organic-chemistry.org]

- 10. Ru(ii) water oxidation catalysts with this compound and tris(pyrazolyl)methane ligands: assembly of photo-active and catalytically active subunits in a dinuclear structure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. An Overview of Significant Achievements in Ruthenium-Based Molecular Water Oxidation Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Electrocatalytic water oxidation by heteroleptic ruthenium complexes of 2,6-bis(benzimidazolyl)pyridine Scaffold: a mechanistic investigation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

In-Depth Technical Guide to 2,3-Bis(2-pyridyl)pyrazine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical compound 2,3-bis(2-pyridyl)pyrazine, a versatile bidentate N-donor ligand extensively used in coordination chemistry and materials science. This document details its chemical identifiers, physicochemical properties, a verified synthesis protocol, and its applications in the development of functional metal complexes. Particular emphasis is placed on its role in the formation of luminescent materials and as a ligand in catalytic systems. The guide is intended to be a valuable resource for researchers in inorganic chemistry, materials science, and drug development.

Chemical Identifiers and Physicochemical Properties

This compound, also known as 2,3-di-2-pyridylpyrazine, is a heterocyclic aromatic compound. Its structure, featuring a central pyrazine (B50134) ring flanked by two pyridine (B92270) rings, allows it to act as an efficient chelating agent for a variety of metal ions.

Table 1: Chemical Identifiers for this compound [1][2][3]

| Identifier | Value |

| CAS Number | 25005-96-3 |

| Molecular Formula | C₁₄H₁₀N₄ |

| Molecular Weight | 234.26 g/mol |

| IUPAC Name | 2,3-di(pyridin-2-yl)pyrazine |

| Synonyms | 2,3-Di-2-pyridylpyrazine, dpp |

| InChI | 1S/C14H10N4/c1-3-7-15-11(5-1)13-14(18-10-9-17-13)12-6-2-4-8-16-12/h1-10H |

| InChI Key | WTZDTUCKEBDJIM-UHFFFAOYSA-N |

| SMILES | c1ccc(nc1)-c2nccnc2-c3ccccn3 |

| PubChem CID | 719680 |

| MDL Number | MFCD00010434 |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 168-170 °C | [1] |

| Solubility | Soluble in polar aprotic solvents. Moderately soluble in alcohols. | |

| pKa (Predicted) | -1.22 ± 0.19 |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the condensation of 1,2-di(pyridin-2-yl)ethane-1,2-dione (di-2-pyridylglyoxal) with ethylenediamine (B42938). This classical method for pyrazine formation provides a reliable route to the desired ligand.

Experimental Procedure:

-

Preparation of Reactants: In a round-bottom flask, dissolve 1,2-di(pyridin-2-yl)ethane-1,2-dione (1.0 eq) in absolute ethanol.

-

Addition of Ethylenediamine: To the stirred solution, add ethylenediamine (1.1 eq) dropwise at room temperature.

-

Reaction: Reflux the reaction mixture for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound as a crystalline solid.

-

Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of a Palladium(II) Complex: Pd(dpp)₂₂

This protocol details the synthesis of a representative metal complex, bis[2,3-bis(pyridin-2-yl)pyrazine]palladium(II) dinitrate, which showcases the coordinating ability of the ligand.

Experimental Procedure: [4]

-

Dissolution of Ligand: Dissolve this compound (0.303 g, 1.293 mmol) in 30 mL of acetone (B3395972) in a suitable reaction vessel.

-

Addition of Metal Salt: To the stirred solution, add solid Pd(NO₃)₂·2H₂O (0.170 g, 0.637 mmol).

-

Reaction: Stir the reaction mixture at room temperature for 1 hour, during which a precipitate will form.

-

Isolation and Purification: Collect the precipitate by filtration. Recrystallize the solid from a methanol/ether solvent system. Wash the purified product with ether and dry it under vacuum.

-

Crystallization (for X-ray analysis): Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of a methanol/acetonitrile solution of the complex.

Data Presentation

The structural and photophysical properties of this compound and its metal complexes are crucial for their application.

Table 3: Selected Bond Lengths and Angles for --INVALID-LINK--₂·CH₃CN [4]

| Parameter | Value |

| Pd—N Bond Lengths (Å) | 2.0170(18) - 2.0286(19) |

| N—Pd—N Chelating Angle (°) | 86.99(7), 85.98(7) |

Table 4: Photophysical Properties of a Ruthenium(II) Complex

| Complex | Emission Max (nm) | Quantum Yield (Φ) | Solvent | Reference |

| [Ru(bpy)₂(dpp)]²⁺ | 752 | - | CH₃CN | [5] |

| [Ru(bpy)₂(dpp)]²⁺ | 653 | 19-fold enhancement vs CH₃CN | CH₂Cl₂ | [5] |

Visualization of a Synthetic Workflow

The utility of this compound extends to the construction of coordination polymers and metal-organic frameworks (MOFs). The following diagram illustrates a generalized workflow for the synthesis of such materials.

Caption: Generalized workflow for the synthesis of a Metal-Organic Framework (MOF) or coordination polymer.

Applications in Research and Development

Luminescent Materials

Complexes of this compound with ruthenium(II) and other transition metals often exhibit interesting photophysical properties, including luminescence.[5] The emission characteristics of these complexes can be sensitive to the solvent environment, making them potential candidates for sensing applications. The rigid and planar nature of the ligand facilitates strong metal-to-ligand charge transfer (MLCT) transitions, which are fundamental to their luminescent behavior.

Catalysis

Palladium complexes incorporating this compound and related ligands have been investigated as catalysts in cross-coupling reactions, such as the Suzuki-Miyaura coupling. The electronic properties of the ligand can influence the catalytic activity of the metal center. The design and synthesis of new palladium complexes with tailored pyridine-based ligands remain an active area of research for the development of more efficient and selective catalysts.

Supramolecular Chemistry and Drug Development

The ability of this compound to act as a bridging ligand between two metal centers makes it a valuable building block in supramolecular chemistry for the construction of well-defined multinuclear assemblies. While direct applications in drug development are less common, the pyrazine core is a structural motif found in some biologically active molecules. The coordination chemistry of this ligand could be explored for the development of metal-based therapeutic or diagnostic agents. The study of how these complexes interact with biological targets is an emerging field of interest.

References

- 1. This compound 98 25005-96-3 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. This compound 98 25005-96-3 [sigmaaldrich.com]

- 4. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Highly solvent dependent luminescence from [Ru(bpy)(n)(dppp2)(3-n)](2+) (n = 0-2) - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Geometry of 2,3-bis(2-pyridyl)pyrazine: A Computational Chemistry Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-bis(2-pyridyl)pyrazine (bpp) is a prominent N-heterocyclic compound that has garnered significant attention in coordination chemistry, materials science, and drug discovery. Its versatile coordination behavior, arising from the presence of multiple nitrogen donor sites, allows for the formation of a diverse array of metal complexes with interesting photophysical and electrochemical properties. A fundamental understanding of the intrinsic geometric parameters of the bpp ligand is crucial for accurately modeling its interactions with biological targets and for the rational design of novel metal-based therapeutics and functional materials.

This technical whitepaper provides an in-depth guide to the theoretical calculations of the geometry of this compound. It outlines the common computational methodologies employed, presents available experimental data for comparison, and discusses the expected geometric parameters based on theoretical calculations of related heterocyclic systems.

Theoretical Background and Computational Methodologies

The geometry of a molecule can be determined computationally by solving the time-independent Schrödinger equation. However, for a polyatomic molecule like bpp, exact solutions are not feasible. Therefore, approximation methods are employed, with Density Functional Theory (DFT) being the most widely used and effective approach for systems of this size.

2.1. Density Functional Theory (DFT)

DFT methods are based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density. In practice, the Kohn-Sham equations are solved iteratively to find the electron density that minimizes the total energy of the system. The choice of the exchange-correlation functional and the basis set is critical for the accuracy of the calculations.

A commonly employed functional for organic molecules is B3LYP , which is a hybrid functional that combines the strengths of Hartree-Fock theory and DFT. Popular basis sets include the Pople-style 6-31G(d,p) and 6-311G(d,p) , which provide a good balance between accuracy and computational cost.

2.2. Computational Protocol

A typical workflow for calculating the optimized geometry of this compound involves the following steps:

-

Input Structure Generation: A starting 3D structure of the bpp molecule is created using molecular modeling software.

-

Geometry Optimization: A DFT calculation is performed to find the minimum energy conformation of the molecule. This involves iteratively adjusting the atomic coordinates until the forces on the atoms are negligible.

-

Frequency Calculation: A frequency calculation is subsequently performed at the optimized geometry to confirm that it corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). This calculation also provides thermodynamic data.

The following diagram illustrates this computational workflow.

Caption: A generalized workflow for the theoretical calculation of molecular geometry.

Experimental Geometry of this compound in a Coordinated State

| Parameter | Ring System 1 | Ring System 2 |

| Pyridine (B92270) Ring Dihedral Angle to PdN₄ Plane (°) | 70.56 (7) | 67.63 (6) |

| 71.32 (6) | 71.64 (7) | |

| Pyrazine (B50134) Ring Dihedral Angle to PdN₄ Plane (°) | 82.07 (7) | 84.20 (7) |

Data extracted from the crystallographic information file of the specified palladium complex. The dihedral angles are with respect to the least-squares plane of the [PdN₄] unit.

Theoretical Geometric Parameters

As of the latest literature review, a dedicated theoretical study providing a comprehensive set of optimized geometric parameters for the free this compound molecule has not been published. However, based on extensive computational studies of the parent pyrazine and pyridine molecules, we can predict the expected bond lengths and angles with a high degree of confidence.

The following diagram illustrates the key structural components of the bpp molecule.

Caption: The structural relationship between the pyrazine core and the pyridyl substituents in bpp.

4.1. Representative Theoretical Bond Lengths

The table below presents typical calculated bond lengths for pyrazine and pyridine rings using DFT (B3LYP functional). These values serve as a reliable estimate for the corresponding bonds in this compound.

| Bond Type | Representative Calculated Bond Length (Å) |

| Pyrazine Ring | |

| C-N | ~ 1.33 - 1.34 |

| C-C | ~ 1.39 - 1.40 |

| Pyridyl Ring | |

| C-N | ~ 1.34 |

| C-C (adjacent to N) | ~ 1.39 |

| C-C (distal to N) | ~ 1.39 - 1.40 |

| Inter-ring Linkage | |

| C(pyrazine)-C(pyridyl) | ~ 1.48 - 1.50 |

These are representative values from DFT calculations on parent heterocyclic systems.

4.2. Representative Theoretical Bond Angles

The following table provides expected bond angles within the pyrazine and pyridyl rings of bpp, based on calculations of the parent molecules.

| Angle Type | Representative Calculated Bond Angle (°) |

| Pyrazine Ring | |

| C-N-C | ~ 116 - 117 |

| N-C-C | ~ 121 - 122 |

| Pyridyl Ring | |

| C-N-C | ~ 117 |

| N-C-C | ~ 124 |

| C-C-C | ~ 118 - 119 |

These are representative values from DFT calculations on parent heterocyclic systems.

4.3. Dihedral Angles and Conformational Preferences

A key geometric feature of this compound is the dihedral angle between the plane of the central pyrazine ring and the planes of the two pyridyl substituents. Due to steric hindrance between the ortho-hydrogens of the pyridyl rings and the pyrazine ring, a completely planar conformation is not expected to be the global minimum. Theoretical calculations on similar biaryl systems suggest that the pyridyl rings are likely to be twisted out of the plane of the pyrazine ring. The exact dihedral angles would be determined by the balance between steric repulsion and the drive for π-conjugation.

Conclusion

This whitepaper has provided a comprehensive overview of the theoretical calculation of the geometry of this compound. While a definitive set of calculated geometric parameters for the free ligand is not yet available in the published literature, this guide outlines the robust and widely accepted computational methodologies, primarily DFT with the B3LYP functional, that can be employed to obtain this information. The provided experimental data from a coordinated bpp molecule offers a valuable benchmark for future theoretical studies. The representative bond lengths and angles from parent heterocyclic systems serve as a strong foundation for understanding the expected geometry of bpp. Further computational studies are encouraged to elucidate the precise conformational preferences and geometric details of this important ligand in its free state.

References

Methodological & Application

synthesis of ruthenium complexes with 2,3-bis(2-pyridyl)pyrazine for photocatalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruthenium(II) polypyridyl complexes are a class of compounds extensively studied for their rich photophysical and electrochemical properties. Among these, complexes incorporating the 2,3-bis(2-pyridyl)pyrazine (dpp) ligand have garnered significant attention as potent photosensitizers and photocatalysts. Their strong metal-to-ligand charge transfer (MLCT) absorption in the visible region, long-lived excited states, and reversible redox behavior make them ideal candidates for a variety of light-driven chemical transformations. These transformations are of interest in fields ranging from solar energy conversion (water splitting and CO₂ reduction) to organic synthesis and drug development, where photoredox catalysis offers mild and selective reaction pathways.

This document provides detailed protocols for the synthesis of a representative ruthenium-dpp complex, --INVALID-LINK--₂, and its application in photocatalytic processes.

Data Presentation: Photophysical and Electrochemical Properties

The photophysical and electrochemical properties of ruthenium-dpp complexes are crucial for their function as photocatalysts. Below is a summary of typical data for --INVALID-LINK--₂ and related complexes in acetonitrile (B52724) solution.

| Complex | λ_abs_ (nm) (ε, M⁻¹cm⁻¹) | λ_em_ (nm) | Excited State Lifetime (τ, ns) | E_ox_ (V vs. SCE) | E_red_ (V vs. SCE) |

| --INVALID-LINK--₂ | 452 (14,600) | 615 | ~600-1100 | +1.29 | -1.33 |

| --INVALID-LINK--₂ | ~450 | ~610 | ~500-900 | ~+1.35 | ~-1.20, -1.65 |

| --INVALID-LINK--₂ | ~440 | ~600 | ~400-800 | ~+1.50 | ~-1.05, -1.40, -1.80 |

Note: The values presented are approximate and can vary based on the solvent, supporting electrolyte, and experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of cis-[Ru(bpy)₂Cl₂]·2H₂O (Precursor)

This protocol outlines the synthesis of the common precursor, cis-bis(2,2'-bipyridine)dichlororuthenium(II) dihydrate.

Materials:

-

Ruthenium(III) chloride hydrate (B1144303) (RuCl₃·xH₂O)

-

Lithium chloride (LiCl)

-

N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Deionized water

Procedure:

-

In a round-bottom flask, combine RuCl₃·xH₂O (1.0 g), 2,2'-bipyridine (1.2 g), and LiCl (1.0 g) in 20 mL of DMF.

-

Reflux the mixture with stirring under an inert atmosphere (e.g., argon or nitrogen) for 4-8 hours. The color of the solution will change from dark brown to a deep violet.

-

Cool the reaction mixture to room temperature and add 100 mL of acetone to precipitate the product.

-

Cool the mixture in an ice bath for at least 30 minutes to ensure complete precipitation.

-

Collect the dark crystalline solid by vacuum filtration.

-

Wash the solid sequentially with three portions of cold deionized water (10 mL each) and three portions of diethyl ether (10 mL each).

-

Dry the product under vacuum to yield cis-[Ru(bpy)₂Cl₂]·2H₂O.

Protocol 2: Synthesis of Ru(bpy)₂(dpp)₂

This protocol describes the synthesis of the target photocatalyst from the cis-[Ru(bpy)₂Cl₂]·2H₂O precursor.

Materials:

-

cis-[Ru(bpy)₂Cl₂]·2H₂O

-

This compound (dpp)

-

Deionized water

-

Ammonium hexafluorophosphate (B91526) (NH₄PF₆)

-

Acetonitrile

-

Diethyl ether

Procedure:

-

In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (0.5 mmol) and this compound (0.55 mmol) in a mixture of 20 mL of ethanol and 5 mL of deionized water.

-

Reflux the solution with stirring under an inert atmosphere for 4-6 hours. The color of the solution will change to a deep orange-red.

-

Cool the solution to room temperature and filter to remove any unreacted ligand.

-

To the filtrate, add a saturated aqueous solution of NH₄PF₆ dropwise until no further precipitation is observed.

-

Collect the orange-red precipitate by vacuum filtration.

-

Wash the solid with cold deionized water and then with diethyl ether.

-

The crude product can be purified by recrystallization from an acetonitrile/diethyl ether solvent system or by column chromatography on alumina (B75360) using acetonitrile as the eluent.

-

Dry the purified product under vacuum.

Protocol 3: General Procedure for Photocatalytic Hydrogen Evolution

This protocol provides a general method for evaluating the photocatalytic activity of --INVALID-LINK--₂ for hydrogen production.

Materials:

-

--INVALID-LINK--₂ (Photosensitizer)

-

A molecular cobalt or platinum catalyst (e.g., a cobaloxime)

-

Ascorbic acid or triethanolamine (B1662121) (Sacrificial electron donor)

-

Acetonitrile/water solvent mixture

-

Nitrogen or Argon gas

Procedure:

-

In a sealed photoreactor vessel equipped with a septum, dissolve the ruthenium complex (e.g., 10-50 µM), the co-catalyst (e.g., 1-5 mM), and the sacrificial electron donor (e.g., 0.1 M) in a deoxygenated solvent mixture (e.g., acetonitrile/water).

-

Purge the solution with an inert gas (N₂ or Ar) for at least 30 minutes to remove any dissolved oxygen.

-

Irradiate the reaction mixture with a visible light source (e.g., a xenon lamp with a >420 nm cutoff filter or a blue LED).

-

Maintain constant stirring and temperature throughout the experiment.

-

Periodically, take gas samples from the headspace of the reactor using a gas-tight syringe.

-

Analyze the gas samples for hydrogen content using gas chromatography (GC) with a thermal conductivity detector (TCD).

-

Quantify the amount of hydrogen produced by comparing the peak area to a calibration curve.

Protocol 4: General Procedure for Photocatalytic CO₂ Reduction

This protocol outlines a general method for the photocatalytic reduction of carbon dioxide.[1][2]

Materials:

-

--INVALID-LINK--₂ (Photosensitizer)

-

A suitable catalyst for CO₂ reduction (e.g., a rhenium or ruthenium carbonyl complex)

-

A sacrificial electron donor (e.g., 1-benzyl-1,4-dihydronicotinamide (B15336) (BNAH) or triethanolamine (TEOA))

-

Acetonitrile or DMF/water solvent mixture

-

High-purity carbon dioxide (CO₂)

Procedure:

-

In a high-pressure photoreactor, dissolve the ruthenium photosensitizer (e.g., 10-50 µM), the CO₂ reduction catalyst (e.g., 1-5 mM), and the sacrificial electron donor (e.g., 0.1 M) in a deoxygenated solvent.[2]

-

Seal the reactor and purge with CO₂ for at least 30 minutes to ensure a CO₂-saturated atmosphere.

-

Pressurize the reactor with CO₂ to the desired pressure.

-

Irradiate the reaction mixture with a visible light source while maintaining vigorous stirring.

-

After a set period, stop the irradiation and cool the reactor.

-

Analyze the gas phase for products such as carbon monoxide (CO) and hydrogen (H₂) using gas chromatography.

-

Analyze the liquid phase for products like formic acid (HCOOH) using high-performance liquid chromatography (HPLC) or ion chromatography.[3]

Visualizations

Caption: Workflow for the synthesis of the --INVALID-LINK--₂ photocatalyst.

Caption: Generalized photocatalytic cycle involving a ruthenium photosensitizer.

Conclusion

The protocols and data provided herein offer a comprehensive guide for the synthesis and application of ruthenium complexes with this compound ligands in photocatalysis. The modularity of these complexes allows for fine-tuning of their properties through ligand modification, opening avenues for the development of highly efficient and selective photocatalytic systems for various applications, including sustainable fuel production and advanced organic synthesis. Careful execution of these protocols and thorough characterization of the synthesized complexes are essential for obtaining reproducible and reliable results in photocatalytic studies.

References

- 1. A Ruthenium(II) Water Oxidation Catalyst Containing a pH-Responsive Ligand Framework - PMC [pmc.ncbi.nlm.nih.gov]